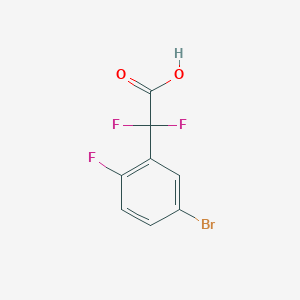

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid

Description

Properties

Molecular Formula |

C8H4BrF3O2 |

|---|---|

Molecular Weight |

269.01 g/mol |

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(10)5(3-4)8(11,12)7(13)14/h1-3H,(H,13,14) |

InChI Key |

HWYFUICEQCUTJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(=O)O)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Lithiation and Boronate Formation

A key method involves lithiation of 1-bromo-4-fluorobenzene followed by reaction with trialkyl borates to form 5-bromo-2-fluorobenzeneboronate intermediates. The process is summarized as:

Lithiation : 1-bromo-4-fluorobenzene is treated with a lithium base (e.g., lithium diisopropylamide, lithium tetramethylpiperidide, or n-butyl lithium) in an aprotic solvent at low temperature to generate (5-bromo-2-fluorophenyl)lithium species.

Boronate Formation : The lithiated intermediate reacts with tri(C1-C6 alkyl) borate (such as trimethyl borate) to form di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate.

Hydrolysis : The boronate is hydrolyzed with aqueous acid (acetic acid, hydrochloric acid, etc.) to yield 5-bromo-2-fluorobenzeneboronic acid.

This method avoids the use of impure 2,4-dibromofluorobenzene and offers higher yield and purity (up to ~70% yield reported for related intermediates), improving efficiency and scalability for industrial applications.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Lithiation | 1-bromo-4-fluorobenzene + Li base, low temp | (5-bromo-2-fluorophenyl)lithium |

| Boronate formation | Tri(C1-C6 alkyl) borate | Di-alkyl 5-bromo-2-fluorobenzeneboronate |

| Hydrolysis | Aqueous acid (AcOH, HCl) | 5-bromo-2-fluorobenzeneboronic acid, ~70% yield |

Further Functionalization

The 5-bromo-2-fluorobenzeneboronic acid can be oxidized or converted into other derivatives such as 5-bromo-2-fluorophenol or 5-bromo-2-fluorophenyl ethers, which serve as intermediates for further synthetic elaboration.

Related Synthetic Strategies from Analogous Compounds

Insights can be gained from the preparation of structurally related compounds such as 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, which shares the bromo-fluorophenyl motif.

These syntheses involve:

Coupling reactions (e.g., Suzuki, Kumada) between bromo-fluorophenyl derivatives and heteroaryl partners.

Friedel-Crafts acylation to introduce ketone functionalities.

Reduction of ketones using boron trifluoride etherate and triethylsilane to obtain the corresponding alkyl derivatives.

The reduction step yields about 70% product but uses expensive reducing agents, limiting industrial scalability.

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Coupling | Kumada/Suzuki | NiCl2(dppe) catalyst, Grignard reagents | Moderate yield |

| Friedel-Crafts acylation | Electrophilic aromatic substitution | 2-methyl-5-bromobenzoic acid derivatives | Good yield |

| Reduction | Ketone to alkyl | BF3·OEt2 and triethylsilane | ~70% yield, costly reagents |

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

The lithiation-boronate strategy for the 5-bromo-2-fluorophenyl intermediate is preferred due to higher purity and avoidance of impure commercial dibromo-fluorobenzene mixtures.

The use of expensive reducing agents in related syntheses suggests a need for cost-effective alternatives in industrial-scale production.

The overall synthetic route requires careful control of reaction conditions, particularly temperature and stoichiometry, to maximize yield and minimize side-products.

No single-step industrially optimized synthesis of 2-(5-bromo-2-fluorophenyl)-2,2-difluoroacetic acid is currently disclosed, indicating ongoing research opportunities for improved methods.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Lithium bases: For lithiation reactions.

Tri(C1-C6 alkyl) borates: For boronation reactions.

Palladium catalysts: For Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Difluoroacetic Acids

2-(2-((2,6-Dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-2,2-difluoroacetic acid (2d)

- Molecular Formula : C₁₄H₇Cl₂F₃N₂O₂; Molecular Weight : 347.98 g/mol.

- Key Features: Incorporates an amino-linked dichlorofluorophenyl group. Synthesized via ethyl ester hydrolysis (92% yield) followed by NaOH-mediated saponification (90% yield) .

- Application : Developed as a diclofenac analog to mitigate metabolic activation issues, highlighting the role of halogenation in drug safety .

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid

- Molecular Formula : C₉H₄BrF₅O₃; Molecular Weight : 335.02 g/mol (CAS: 1133116-05-8).

- Key Features : Trifluoromethoxy group enhances lipophilicity and metabolic stability.

- Physicochemical Data: Melting point 87–90°C; soluble in DMSO and methanol .

- Application : Building block in agrochemicals, emphasizing trifluoromethoxy’s role in bioactivity .

2-[(4-Bromophenyl)sulfanyl]-2,2-difluoroacetic acid

Pharmacologically Active Analogs

2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid (MHY3200)

- Molecular Formula: C₁₅H₈ClF₂NO₃S; Molecular Weight: 347.74 g/mol.

- Key Features : Benzothiazole ring confers PPARα agonist activity (binding affinity: −8.89 kcal/mol).

- Application : Hepatoprotective agent in NAFLD, illustrating structural diversification for receptor targeting .

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.